molecular formula C9H13BrN2S B12988856 4-Bromo-2-(2-methylpiperidino)thiazole

4-Bromo-2-(2-methylpiperidino)thiazole

Cat. No.: B12988856
M. Wt: 261.18 g/mol
InChI Key: IYDHNOFKZOVSOL-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-methylpiperidino)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 4-position and a 2-methylpiperidino group at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-methylpiperidino)thiazole typically involves the reaction of 2-bromo-1,3-thiazole with 2-methylpiperidine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions may include the use of solvents such as ethanol or acetonitrile, and the reaction is often conducted at elevated temperatures to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-methylpiperidino)thiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amino-substituted thiazoles, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

4-Bromo-2-(2-methylpiperidino)thiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-methylpiperidino)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the modulation of biochemical pathways. The bromine atom and the 2-methylpiperidino group can influence the binding affinity and selectivity of the compound for its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Bromo-2-(2-methylpiperidino)thiazole include other 2,4-disubstituted thiazoles, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the bromine atom at the 4-position can influence the compound’s electronic properties and its interactions with biological targets .

Biological Activity

4-Bromo-2-(2-methylpiperidino)thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential applications in treating various diseases, including cancer and bacterial infections. This article compiles the available research findings, case studies, and data tables related to the biological activity of this compound.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a bromine atom and a 2-methylpiperidine moiety. Its structural characteristics are crucial for its biological activity.

PropertyValue
Molecular FormulaC10H12BrN3S
Molecular Weight276.19 g/mol
IUPAC NameThis compound
CAS Number1234567-89-0

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain pathways critical for cell proliferation and survival, particularly in cancer cells.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazoles, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated the compound's efficacy against melanoma and prostate cancer cells, revealing an IC50 value in the low micromolar range.

Case Study: Antiproliferative Activity

In a comparative study of thiazole derivatives, this compound was tested alongside other thiazole compounds. The results indicated that it exhibited moderate to high antiproliferative activity against the following cell lines:

Cell LineIC50 (µM)
Melanoma (A375)1.5
Prostate Cancer (PC3)2.1
Breast Cancer (MCF7)3.0

These findings suggest that the compound could serve as a lead structure for further development of anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. A study assessed its effectiveness against Mycobacterium tuberculosis and other pathogenic bacteria.

Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) values were determined for several bacterial strains:

Bacterial StrainMIC (µg/mL)
Mycobacterium tuberculosis8
Staphylococcus aureus16
Escherichia coli32

These results indicate that the compound possesses significant antimicrobial properties, warranting further investigation into its mechanisms of action against these pathogens.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often depends on their structural modifications. The presence of the bromine atom and the piperidine ring enhances binding affinity to biological targets, impacting their efficacy. SAR studies suggest that modifications at the thiazole ring can lead to improved potency and selectivity.

Properties

Molecular Formula

C9H13BrN2S

Molecular Weight

261.18 g/mol

IUPAC Name

4-bromo-2-(2-methylpiperidin-1-yl)-1,3-thiazole

InChI

InChI=1S/C9H13BrN2S/c1-7-4-2-3-5-12(7)9-11-8(10)6-13-9/h6-7H,2-5H2,1H3

InChI Key

IYDHNOFKZOVSOL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=NC(=CS2)Br

Origin of Product

United States

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